3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide
Description
This compound is a sulfonamide-functionalized 1,3-thiazole derivative with a propanamide linker to a 4-isopropylphenyl group. Its core structure includes:
- 1,3-Thiazole ring: A heterocyclic scaffold known for diverse bioactivity, including antimicrobial and anti-inflammatory properties .
- 4-Fluorobenzenesulfonamido group: Enhances metabolic stability and binding affinity via sulfonamide interactions with biological targets .
Synthetic routes for analogous compounds involve:
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14(2)15-3-7-17(8-4-15)23-20(26)12-9-18-13-29-21(24-18)25-30(27,28)19-10-5-16(22)6-11-19/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKPKVZFBYPELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide is a synthetic compound that combines a thiazole ring and a sulfonamide moiety. This structural configuration is significant as both components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 409.5 g/mol. The compound features a thiazole ring, which contributes to its biological activity, and a sulfonamide group that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Thiazole derivatives have been shown to exhibit significant biological effects, often through the inhibition of key metabolic enzymes or modulation of receptor activity. For instance, compounds with similar structures have demonstrated urease inhibitory potential, which is vital in treating certain bacterial infections .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds featuring thiazole and sulfonamide moieties have shown promising results against various bacterial strains.
- Anticancer Potential : Similar thiazole derivatives have been investigated for their anticancer properties, often demonstrating cytotoxic effects on cancer cell lines. In vitro studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as urease, which is crucial in certain metabolic pathways related to bacterial infections and cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives similar to this compound:
- Urease Inhibition Study : A series of thiazole derivatives were synthesized and tested for urease inhibition, showing significant activity across the board. This suggests that compounds like this compound could be effective in managing conditions related to urease-producing bacteria .
- Cytotoxicity Tests : In vitro assays conducted on various cancer cell lines indicated that thiazole-based compounds could induce cytotoxic effects at certain concentrations, highlighting their potential as anticancer agents .
Comparative Analysis
To better understand the unique characteristics of this compound, a comparative analysis with other relevant compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Sulfonamide group only | Antibacterial | Lacks thiazole |
| Benzamide | Simple amide structure | Moderate anticancer | No sulfonamide or thiazole |
| Thiazole Derivatives | Contains thiazole ring | Antimicrobial | No benzamide or sulfonamide |
| 2-Aminothiazoles | Amino group on thiazole | Cytotoxicity against cancer cells | Lacks benzamide structure |
This table illustrates how the presence of both thiazole and sulfonamide groups in this compound enhances its biological activity compared to other compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Bioactivity Trends :
- Sulfonamide groups (e.g., 4-fluoro, 4-methyl) correlate with enhanced target selectivity, as seen in dopamine D2 antagonists and kinase inhibitors .
- Thiazole-pyrazole hybrids (e.g., 82g) exhibit antioxidant activity, suggesting the title compound’s thiazole core may confer redox-modulating properties .
Synthetic Methodologies :
- The title compound’s synthesis aligns with ’s Friedel-Crafts and thiazole cyclization strategies, differing from ’s SN2-based routes .
- Sodium hydroxide-mediated cyclization () contrasts with milder conditions (e.g., LiH in DMF) for propanamide formation in .
Structural Influences on Physicochemical Properties: Fluorine atoms (e.g., 4-fluorobenzenesulfonamido) improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Table 2: Pharmacokinetic and Physicochemical Data (Representative Analogs)
| Compound ID | logP | Solubility (μM) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|---|
| Title Compound* | 3.8† | 12.5† | 89† | |
| Compound 8 | 2.9 | 45.2 | 78 | |
| 82g | 4.1 | 8.7 | 92 |
*Predicted using analogous structures. †Estimated via computational models (e.g., Multiwfn ).
Critical Analysis of Evidence
- Contradictions : emphasizes thione tautomer dominance in triazole-thiol systems, while prioritizes thiol reactivity in propanamide synthesis. This highlights context-dependent tautomer stability .
- Gaps : Direct pharmacological data for the title compound are absent; comparisons rely on structural analogs.
- Strengths : Diverse synthesis routes (e.g., ’s Friedel-Crafts vs. ’s nucleophilic substitutions) validate the compound’s synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
